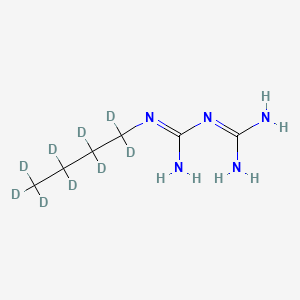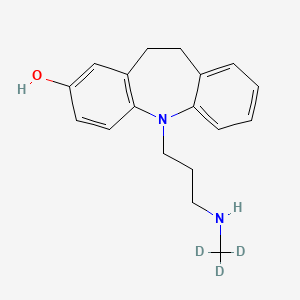
6-(3-Pyridinylcarbonyl)valerolactam-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Pyridinylcarbonyl)valerolactam-d4 is a deuterium-labeled compound used primarily in proteomics research. The molecular formula of this compound is C11H8D4N2O2, and it has a molecular weight of 208.25 . The compound is a labeled analog of 6-(3-Pyridinylcarbonyl)valerolactam, where deuterium atoms replace hydrogen atoms at specific positions in the molecule.
準備方法
The synthesis of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves the incorporation of deuterium atoms into the parent compound, 6-(3-Pyridinylcarbonyl)valerolactam. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
化学反応の分析
6-(3-Pyridinylcarbonyl)valerolactam-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .
科学的研究の応用
6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: The compound serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical substances.
Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves its incorporation into biological systems where it can be traced using analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to study metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific application and biological system being studied.
類似化合物との比較
6-(3-Pyridinylcarbonyl)valerolactam-d4 is unique due to its deuterium labeling, which distinguishes it from its non-labeled analog, 6-(3-Pyridinylcarbonyl)valerolactam. Similar compounds include:
6-(3-Pyridinylcarbonyl)valerolactam: The non-labeled analog used in similar applications but without the benefits of deuterium labeling.
Other deuterium-labeled compounds: Such as deuterated amino acids and nucleotides used in metabolic studies and NMR spectroscopy.
特性
IUPAC Name |
3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBAXTWXMULZOL-DNZPNURCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)



![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
